molecular formula C18H18FN3O3S2 B2574693 N-[4-[[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide CAS No. 868218-55-7

N-[4-[[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide

Cat. No. B2574693
CAS RN: 868218-55-7
M. Wt: 407.48
InChI Key: NGPXQXCSMWSGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide is a useful research compound. Its molecular formula is C18H18FN3O3S2 and its molecular weight is 407.48. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

  • A study focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to use them as antimicrobial agents. This research highlights the synthesis of compounds through various chemical reactions, yielding derivatives with potential antibacterial and antifungal activities, demonstrating promising results in vitro (Darwish et al., 2014).

Antitumor and Anticancer Properties

  • Research into novel thiazolidin-4-one derivatives, including the synthesis of compounds aiming to determine their antimicrobial activity, also revealed potential structure–activity relationships. This study contributes to understanding the antimicrobial capabilities of such compounds, though its focus is not directly on N-[4-[[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide (Baviskar et al., 2013).

Glutaminase Inhibitors for Cancer Therapy

  • The development of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS) aimed at identifying more efficacious GLS inhibitors with improved drug-like properties. These compounds, including variations of the core chemical structure, have shown promise in attenuating the growth of cancer cells in vitro and in vivo, indicating their potential in cancer therapy (Shukla et al., 2012).

Carbonic Anhydrase Inhibitors

  • A series of compounds structurally related to pritelivir were synthesized and investigated as inhibitors of various human carbonic anhydrase isoforms. These studies revealed low nanomolar inhibition values, suggesting the compounds' potential as drug candidates for treating conditions like cancer, obesity, and epilepsy (Carta et al., 2017).

properties

IUPAC Name

N-[4-[[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S2/c1-13(23)21-15-6-8-16(9-7-15)27(24,25)22-11-10-20-18(22)26-12-14-4-2-3-5-17(14)19/h2-9H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPXQXCSMWSGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide

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